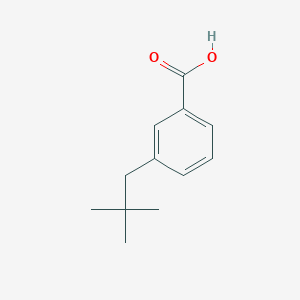

3-Neopentylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Properties and Reactivity

The compound, when integrated into certain alkylpalladium N-heterocyclic carbene complexes, exhibits notable reactivity toward nucleophiles and is involved in catalytic processes like Buchwald-Hartwig amination reactions of aryl chlorides (Esposito et al., 2008).

Role in Low-Temperature Oxidation Chemistry

3-Neopentylbenzoic acid, through its relation to neopentane, is a subject of interest in studies examining the low-temperature oxidation chemistry. Research has highlighted its utility in validating kinetic models that describe neopentane oxidation, especially in the presence of various oxidants and under different environmental conditions (Liu et al., 2023).

Photophysical Properties

The chiral bis(benzimidazole)pyridine derivative of neopentyl, when used in forming lanthanide triple helical complexes, offers insights into the photophysical properties of these complexes. The chiral neopentyl ester group in the 4-position of the pyridine ring influences the helical wrapping, diastereomeric induction, and thermodynamic properties of the complexes (Muller et al., 2002).

Applications in pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) related to this compound has been used as a ratiometric fluorescent chemosensor for the detection of pH, exhibiting significant sensitivity and specificity for physiological pH values. This application is crucial for detecting pH fluctuations in biological samples (Li et al., 2018).

Use in Pesticide Exposure Assessment

This compound derivatives are used in methodologies to determine biomarkers for exposure to pesticides such as neonicotinoids and pyrethroids in human urine. This is important for understanding human health effects related to pesticide exposure (Charisiadis et al., 2019).

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives often have antimicrobial properties . They can interact with various cellular targets, including enzymes and cell membrane components, to exert their effects .

Mode of Action

Benzoic acid, a related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and inhibiting essential enzyme systems

Biochemical Pathways

Benzoic acid derivatives are known to interfere with several metabolic pathways in microbial cells, leading to their antimicrobial effects

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine

Result of Action

Based on the known effects of benzoic acid, it can be inferred that 3-neopentylbenzoic acid might disrupt cell membrane integrity and inhibit essential enzyme systems, leading to cell death

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances could potentially interact with this compound, influencing its action . More research is needed to understand these influences in detail.

Análisis Bioquímico

Biochemical Properties

3-Neopentylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the bloodstream .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors. This compound can modulate gene expression by binding to specific receptors, leading to changes in the transcription of target genes. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can be significant. Prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation in the liver. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing the overall metabolic flux within cells. Additionally, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into various cellular compartments. Once inside the cell, this compound can bind to proteins such as albumin, influencing its distribution and availability. The compound’s localization within specific tissues can also be affected by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

3-(2,2-dimethylpropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMGNJFXZOIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)

![N'-[1-ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]benzenesulfonohydrazide](/img/structure/B515036.png)

![N-[2-(3-oxoprop-1-enyl)phenyl]benzamide](/img/structure/B515047.png)

![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)

![1,2-Dibromo-3,8-diphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B515051.png)

![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)

![2-Bromo-1,10-diphenyl-17-oxapentacyclo[8.6.1.0~2,9~.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515055.png)

![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)

![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)